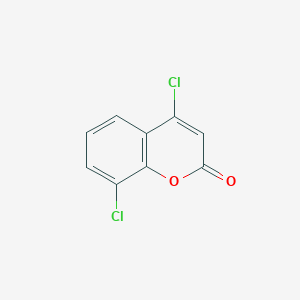

4,8-Dichlorocoumarin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4Cl2O2 |

|---|---|

Molecular Weight |

215.03 g/mol |

IUPAC Name |

4,8-dichlorochromen-2-one |

InChI |

InChI=1S/C9H4Cl2O2/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H |

InChI Key |

VJLQCLCAIFNHSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=O)C=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,8 Dichlorocoumarin and Its Derivatives

Regioselective Halogenation Strategies for Coumarin (B35378) Nucleus Precursors to 4,8-Dichlorocoumarin

The synthesis of this compound necessitates precise control over the regioselectivity of the halogenation reactions on the coumarin nucleus or its precursors. Achieving dichlorination at the C4 and C8 positions requires a strategic approach, often involving sequential halogenation steps.

Electrophilic Halogenation Approaches

Electrophilic halogenation is a common method for introducing halogen atoms onto aromatic rings. In the context of coumarin synthesis, this can be applied to either the pre-formed coumarin ring system or to the phenolic precursor prior to cyclization.

The direct electrophilic chlorination of a coumarin nucleus at the 4-position is challenging due to the electron-deficient nature of the pyrone ring. However, chlorination of 4-hydroxycoumarin (B602359) derivatives followed by conversion of the hydroxyl group to a chloro group is a viable strategy. For instance, 4-hydroxycoumarin can be synthesized and subsequently chlorinated.

A plausible route to this compound could involve the Pechmann condensation of 2,4-dichlorophenol with a suitable β-ketoester. The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. The reaction of 2,4-dichlorophenol with ethyl acetoacetate, for example, could theoretically yield 4,8-dichloro-4-methylcoumarin, although specific literature on this direct synthesis is scarce.

Alternatively, starting with an 8-chlorocoumarin precursor, subsequent chlorination at the 4-position would be required. The chlorination of 4-hydroxy-8-chlorocoumarin, which could be synthesized from 2-chlorophenol, would be a key step. The conversion of the 4-hydroxy group to a chloro group can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

| Starting Material | Reagent(s) | Product | Notes |

| 2,4-Dichlorophenol | Ethyl acetoacetate, H₂SO₄ | 4,8-Dichloro-4-methylcoumarin (potential) | Pechmann condensation. Regioselectivity may be an issue. |

| 8-Chlorocoumarin | N-Chlorosuccinimide (NCS) | This compound (potential) | Direct chlorination at C4 is generally difficult. |

| 4-Hydroxy-8-chlorocoumarin | POCl₃ | This compound | Conversion of the hydroxyl group to a chloro group. |

Metal-Catalyzed Halogenation Protocols

Metal-catalyzed halogenation reactions offer an alternative with potentially higher regioselectivity and milder reaction conditions compared to traditional electrophilic halogenation. Palladium, copper, and other transition metals can catalyze the C-H halogenation of aromatic compounds.

While specific metal-catalyzed protocols for the direct synthesis of this compound are not extensively reported, analogous reactions on coumarin derivatives suggest their feasibility. For example, palladium-catalyzed C-H activation and subsequent halogenation could be a potential route. A strategy could involve the directed ortho-metalation of a coumarin precursor followed by quenching with a chlorine source.

Green Chemistry Principles in Dichlorocoumarin Synthesis

The application of green chemistry principles to the synthesis of coumarins is a growing area of research. This includes the use of environmentally benign solvents, catalysts, and energy sources. For the synthesis of dichlorocoumarins, this could involve solvent-free reactions, the use of solid acid catalysts for Pechmann condensations, or microwave-assisted synthesis to reduce reaction times and energy consumption. While specific examples for this compound are limited, the general trends in coumarin synthesis point towards more sustainable methodologies.

Multicomponent Reaction (MCR) Approaches to this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While the direct synthesis of this compound via an MCR is not well-documented, MCRs are widely used to generate diverse libraries of substituted coumarins. It is conceivable that a carefully designed MCR involving a chlorinated phenol, a β-ketoester, and another component could lead to the formation of a polychlorinated coumarin scaffold, which could then be further modified to yield the desired 4,8-dichloro derivative.

Derivatization Strategies from this compound as a Precursor

The two chlorine atoms in this compound are at positions with different reactivity, offering opportunities for selective functionalization. The chlorine at the 4-position is part of a vinyl chloride-like system and is generally more reactive towards nucleophilic substitution than the chlorine at the 8-position, which is attached to the aromatic ring.

Functional Group Interconversion Strategies

The chloro substituents on the this compound ring can be replaced by a variety of other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: The C4-chloro substituent is particularly susceptible to nucleophilic attack. Reactions with various nucleophiles such as amines, alkoxides, and thiolates can lead to the corresponding 4-substituted-8-chlorocoumarins. The reactivity of the C8-chloro group towards nucleophilic substitution is significantly lower and would require harsh reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Both the C4-Cl and C8-Cl bonds in this compound can potentially participate in these reactions, allowing for the introduction of a wide range of substituents. The differential reactivity of the two chloro-positions could allow for selective or sequential cross-coupling reactions. For instance, the more reactive C4-Cl could be coupled first under milder conditions, followed by the coupling of the C8-Cl under more forcing conditions.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Nucleophilic Substitution | R-NH₂ (Amine) | 4-Amino-8-chlorocoumarin |

| Nucleophilic Substitution | R-OH (Alcohol)/Base | 4-Alkoxy-8-chlorocoumarin |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ / Pd catalyst | 4-Aryl-8-chlorocoumarin and/or 4,8-Diarylcoumarin |

| Buchwald-Hartwig Amination | R₂NH / Pd catalyst | 4-(Dialkylamino)-8-chlorocoumarin and/or 4,8-bis(Dialkylamino)coumarin |

These derivatization strategies highlight the utility of this compound as a versatile building block for the synthesis of a diverse range of functionalized coumarin derivatives with potential applications in various fields of chemistry.

Annulation and Cyclization Reactions on the Dichlorocoumarin Scaffold

The inherent reactivity of the coumarin nucleus, combined with the electronic effects of the chloro substituents, makes the this compound scaffold a prime candidate for annulation and cyclization reactions, leading to the formation of novel fused heterocyclic systems. These reactions expand the chemical space accessible from this chlorinated coumarin, offering pathways to compounds with potentially unique biological activities and photophysical properties.

One notable example involves the condensation-cyclization reaction of a closely related precursor, 4-chloro-3-formylcoumarin, with amidoximes. This reaction proceeds under catalyst-free conditions to yield coumarin-fused pyrimidinone derivatives in good to excellent yields. thieme-connect.de The process is initiated by the reaction of the amidoxime with the formyl group, followed by an intramolecular cyclization and dehydration to furnish the final fused product. While this specific example does not start with this compound, the reactivity of the 4-chloro-3-formylcoumarin moiety provides a strong indication of the potential for similar transformations on a 4,8-dichloro-3-formylcoumarin derivative.

The following table summarizes the reaction conditions and yields for the synthesis of coumarin-fused pyrimidinones from 4-chloro-3-formylcoumarin and various amidoximes.

| Amidoxime Substituent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenyl | DMF | 80 | 2 | 94 |

| 4-Methylphenyl | DMF | 80 | 2 | 92 |

| 4-Chlorophenyl | DMF | 80 | 2 | 90 |

| 4-Nitrophenyl | DMF | 80 | 2 | 88 |

| Methyl | DMF | 80 | 2 | 85 |

| Ethyl | DMF | 80 | 2 | 87 |

Furthermore, the synthesis of fused pyridocoumarins often involves the formation of a pyridine ring from a coumarin derivative. nih.gov Methodologies such as [4+2] cycloaddition reactions, multi-component reactions (MCRs), and metal-catalyzed reactions are employed to construct the pyridine ring onto the coumarin core. nih.gov Although specific examples starting from this compound are not extensively documented in readily available literature, the general principles of these reactions suggest their applicability. For instance, a hypothetical Povarov reaction of a 3-amino-4,8-dichlorocoumarin with an aldehyde and an alkene could lead to the formation of a fused tetrahydroquinoline ring.

Similarly, the construction of fused pyrrole rings onto the coumarin scaffold has been achieved through various synthetic strategies, including 1,3-dipolar cycloaddition reactions and metal-catalyzed processes. mdpi.com These methods provide access to 3,4-fused pyrrolocoumarins, which are of significant interest due to their biological activities. mdpi.com The application of these methodologies to a suitably functionalized this compound derivative would open avenues to novel chlorinated pyrrolocoumarins.

Catalytic Systems for Enhanced Yield and Selectivity in this compound Synthesis

The Pechmann condensation, a cornerstone of coumarin synthesis involving the reaction of a phenol with a β-ketoester, is traditionally catalyzed by strong protic acids like sulfuric acid. However, the use of Lewis acids has emerged as a milder and often more selective alternative. A variety of Lewis acid catalysts, including AlCl₃, ZnCl₂, ZrCl₄, and TiCl₄, have been successfully employed in Pechmann reactions. mdpi.com For instance, the use of a Lewis acidic chloroaluminate ionic liquid, [bmim]Cl·2AlCl₃, has been shown to drastically reduce reaction times for the Pechmann condensation, acting as both a solvent and a catalyst. researchgate.net

The table below illustrates the effectiveness of different Lewis acid catalysts in the Pechmann condensation for the synthesis of coumarin derivatives, highlighting the potential for improved yields under milder conditions.

| Catalyst | Reaction Conditions | Yield (%) |

| H₂SO₄ | High Temperature | Variable |

| AlCl₃ | Moderate Temperature | Good |

| ZnCl₂ | Moderate Temperature | Good |

| ZrCl₄ | Moderate Temperature | High |

| TiCl₄ | Moderate Temperature | High |

| [bmim]Cl·2AlCl₃ | Ambient Temperature | High |

Transition metal catalysis, particularly with palladium and rhodium, has revolutionized C-H bond activation and cross-coupling reactions, offering powerful tools for coumarin synthesis. Palladium-catalyzed methodologies, such as the intramolecular hydroarylation of alkynes and oxidative C-H alkenylation of phenols, provide direct routes to the coumarin core. mdpi.com For example, a palladium-catalyzed synthesis of coumarins from phenol derivatives and methyl acrylate has been developed. mdpi.com

Rhodium-catalyzed reactions have also been employed for the synthesis of coumarin analogues. For instance, a multicomponent annulation method for the synthesis of iminocoumarins utilizes a rhodium-catalyzed C-H bond activation as the key step. nih.gov While these examples showcase the power of transition metal catalysis in constructing the coumarin ring system, their specific application to the synthesis of this compound with a focus on yield and selectivity from readily available chlorinated precursors remains an area with potential for further exploration. The strategic use of such catalysts could offer a more direct and efficient route to this important dichlorinated coumarin, overcoming the challenges associated with traditional multi-step synthetic sequences.

Chemical Reactivity and Transformation Pathways of 4,8 Dichlorocoumarin

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichlorocoumarin Core

Nucleophilic aromatic substitution (SNAr) is a crucial class of reactions for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group, such as a halide. wikipedia.org In the context of 4,8-dichlorocoumarin, the presence of two chlorine atoms and the electron-withdrawing nature of the lactone ring make the aromatic core susceptible to nucleophilic attack.

The general mechanism of an SNAr reaction involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The presence of electron-withdrawing groups, especially at positions ortho and para to the leaving group, helps to stabilize the negative charge of this intermediate, thereby accelerating the reaction. masterorganicchemistry.comyoutube.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

In the case of dichlorinated quinazolines, a related heterocyclic system, studies have shown that nucleophilic substitution often occurs regioselectively at the 4-position. mdpi.com This regioselectivity is influenced by the electronic properties of the heterocyclic system and the nature of the nucleophile. mdpi.com While specific studies on this compound are limited in the provided results, the principles of SNAr suggest that it would be a viable substrate for reactions with various nucleophiles, such as amines, alkoxides, and thiolates, leading to the selective replacement of one or both chlorine atoms. The relative reactivity of the C4 and C8 positions would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Electrophilic Aromatic Substitution (SEAr) Reactions of this compound Derivatives

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. dalalinstitute.com The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion. masterorganicchemistry.comdalalinstitute.com The reaction is completed by the loss of a proton from the intermediate, which restores the aromaticity of the ring. masterorganicchemistry.com

The reactivity of the aromatic ring towards electrophiles is heavily influenced by the substituents already present. libretexts.org Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups deactivate the ring. libretexts.org In this compound, the chlorine atoms and the lactone ring are generally considered deactivating groups. Therefore, SEAr reactions on the this compound core would likely require harsh conditions and may proceed at a slower rate compared to unsubstituted benzene (B151609). libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For substituted benzenes, the existing substituents also direct the position of the incoming electrophile to either the ortho/para or meta positions. libretexts.org While specific experimental data on SEAr reactions of this compound is not detailed in the provided search results, the general principles of SEAr suggest that directing effects of the chloro and lactone groups would determine the regioselectivity of any substitution.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgnobelprize.org These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst and a base. nobelprize.orgtcichemicals.com Given the presence of two chlorine atoms, this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organometallic reagent to the resulting Pd(II) complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. tcichemicals.comlibretexts.org This reaction is valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. nobelprize.orgtcichemicals.com

The reaction of this compound in a Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. tcichemicals.commdpi.com For instance, research on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) showed that good yields were obtained using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane. mdpi.com Similar optimization would be necessary for reactions involving this compound to determine the ideal conditions for selective coupling at the C4 or C8 position, or for disubstitution.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table is a generalized representation based on common conditions for similar substrates and is not specific to this compound.

| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 °C |

| PdCl₂(dppf) | dppf | K₂CO₃ | DMF/Water | 80-100 °C |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/Water | 100 °C |

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nobelprize.org The Sonogashira coupling, on the other hand, is the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org

Both reactions offer powerful methods for the introduction of alkenyl and alkynyl groups, respectively, onto the coumarin (B35378) scaffold. For this compound, these reactions could be used to synthesize a variety of derivatives with extended conjugation. The reactivity of the two chlorine atoms could potentially be differentiated by carefully controlling the reaction conditions, such as temperature and the choice of catalyst and base. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. libretexts.org

Table 2: General Conditions for Heck and Sonogashira Couplings This table provides a general overview of typical conditions and is not based on specific studies of this compound.

| Reaction | Catalyst | Co-catalyst (if any) | Base | Solvent | Typical Substrates |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂, PdCl₂ | - | Et₃N, K₂CO₃ | DMF, ACN | Aryl Halides, Alkenes |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | THF, DMF | Aryl Halides, Terminal Alkynes |

C-H activation is an emerging field in organic synthesis that involves the direct functionalization of otherwise unreactive C-H bonds, often catalyzed by transition metals. tcichemicals.comwikipedia.org This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov

For this compound, C-H activation strategies could potentially be employed to introduce functional groups at the available C-H positions on the aromatic ring without the need for prior halogenation or other activation steps. These reactions are often guided by a directing group within the substrate that coordinates to the metal catalyst, bringing it into proximity of a specific C-H bond. wikipedia.org While specific examples for this compound are not available in the provided results, the development of C-H activation methodologies for electron-deficient heterocycles suggests that such transformations could be feasible. mdpi.com This could allow for the synthesis of complex coumarin derivatives that would be difficult to access through classical methods.

Cycloaddition Reactions Involving the this compound System

Cycloaddition reactions are powerful ring-forming reactions where two or more unsaturated molecules combine to form a cyclic adduct. numberanalytics.comopenstax.org The most well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org

The coumarin ring system contains a double bond within the lactone ring that can potentially act as a dienophile in cycloaddition reactions. The electronic nature of this double bond, influenced by the chlorine substituents in this compound, would affect its reactivity. For instance, electron-withdrawing groups on a dienophile can enhance its reactivity in normal-electron-demand Diels-Alder reactions.

Another type of cycloaddition is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org The double bond of the this compound could serve as the dipolarophile in such reactions, leading to the formation of fused heterocyclic systems. The specific conditions and outcomes of cycloaddition reactions involving this compound would depend on the nature of the diene or dipole, as well as the reaction temperature and solvent. cem.com

Ring-Opening and Rearrangement Reactions of this compound Derivatives

The coumarin ring system, while aromatic, possesses a lactone functionality that makes it susceptible to ring-opening reactions under various conditions. Halogen substituents can further influence this reactivity. While specific studies on this compound are limited, the behavior of other halocoumarins provides insights into potential transformation pathways.

One of the classic rearrangement reactions involving halocoumarins is the Perkin rearrangement. This reaction, typically observed for 3-halocoumarins, results in the formation of benzofuran-2-carboxylic acids under basic conditions. masterorganicchemistry.com The mechanism proceeds in two main stages: a rapid base-catalyzed ring fission of the coumarin to yield an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate, followed by a slower cyclization process. masterorganicchemistry.commnstate.edu The initial ring fission is believed to be initiated by the rate-determining addition of a hydroxide (B78521) anion to the carbonyl group of the lactone. masterorganicchemistry.commnstate.edu Given the presence of a halogen at the 4-position in this compound, analogous base-catalyzed ring-opening reactions could be anticipated, potentially leading to substituted phenylacrylic acid derivatives.

Rearrangements such as the Claisen rearrangement have also been utilized in the synthesis of complex coumarin derivatives. libretexts.org For instance, the Claisen rearrangement of 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one has been shown to produce pyrano[2,3-c]chromen-5(3H)-one derivatives. libretexts.org Such sigmatropic rearrangements, which involve the intramolecular reorganization of bonds, are fundamental in synthetic organic chemistry. byjus.comtcichemicals.com While this example starts from a 3-hydroxycoumarin (B191489) derivative, it highlights a pathway for constructing fused heterocyclic systems onto the coumarin core, a strategy that could potentially be adapted for derivatives of this compound.

The following table summarizes representative rearrangement reactions of coumarin derivatives that may be analogous to the reactivity of this compound derivatives.

| Reaction Type | Starting Material | Key Reagents/Conditions | Product Type | Citation |

| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., alkali) | Benzofuran-2-carboxylic acids | masterorganicchemistry.commnstate.edu |

| Claisen Rearrangement | 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one | Refluxing chlorobenzene | 1-(chloromethyl)pyrano[2,3-c]chromen-5(3H)-one | libretexts.org |

It is important to note that the specific substitution pattern of this compound, with chlorine atoms on both the pyrone and benzene rings, will modulate the reactivity compared to the examples cited. The electron-withdrawing nature of the chlorine atoms can affect the electrophilicity of the carbonyl carbon and the stability of any charged intermediates.

Grignard Reagent Reactions and Mechanistic Studies

Grignard reagents (RMgX) are powerful nucleophiles widely used for forming carbon-carbon bonds by attacking electrophilic centers, such as the carbonyl group in aldehydes, ketones, and esters. masterorganicchemistry.comorganic-chemistry.org The reaction of Grignard reagents with coumarins is of particular interest as it can lead to a variety of products depending on the substitution pattern of the coumarin and the nature of the Grignard reagent.

The α,β-unsaturated lactone system in coumarins presents two potential sites for nucleophilic attack by a Grignard reagent: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition). Research on 4-substituted coumarins has revealed that the course of the reaction is highly dependent on the nature of the Grignard reagent. rsc.org

Specifically, it has been demonstrated that ethyl-, isopropyl-, and cyclohexyl-magnesium bromide tend to undergo 1,4-addition to 4-substituted coumarins, leading to the formation of 4,4-disubstituted 3,4-dihydrocoumarins. rsc.org This novel mode of addition is favored by electron-withdrawing substituents at the 4-position. Conversely, methyl- and phenyl-magnesium bromide typically undergo the expected 1,2-addition at the carbonyl group. rsc.org An exception was noted for 4-(2-pyridyl)coumarin, where exclusive 1,4-addition occurred even with methyl- and phenyl-magnesium bromide, suggesting that chelation effects can also direct the regioselectivity of the attack. rsc.org

For this compound, the chlorine atom at the 4-position is an electron-withdrawing group, which, based on these findings, would be expected to promote 1,4-addition with certain Grignard reagents like ethylmagnesium bromide. The general mechanism for Grignard reactions involves the nucleophilic addition of the carbanionic part of the Grignard reagent to an electrophilic carbon, followed by hydrolysis to yield the final alcohol product in the case of 1,2-addition. youtube.comlibretexts.org In the case of 1,4-addition to a coumarin, the initial product would be an enolate, which is then protonated during workup to give the dihydrocoumarin (B191007) derivative.

The potential outcomes of the reaction of Grignard reagents with this compound are summarized in the table below, based on analogous reactions with other 4-substituted coumarins.

| Grignard Reagent (RMgX) | Predicted Reaction Type with 4-Chlorocoumarin Moiety | Potential Product Structure | Citation |

| Methylmagnesium bromide | 1,2-Addition | Tertiary alcohol derivative | rsc.org |

| Phenylmagnesium bromide | 1,2-Addition | Tertiary alcohol derivative | rsc.org |

| Ethylmagnesium bromide | 1,4-Addition | 4-Chloro-4-ethyl-8-chloro-3,4-dihydrocoumarin | rsc.org |

| Isopropylmagnesium bromide | 1,4-Addition | 4-Chloro-4-isopropyl-8-chloro-3,4-dihydrocoumarin | rsc.org |

| Cyclohexylmagnesium bromide | 1,4-Addition | 4-Chloro-4-cyclohexyl-8-chloro-3,4-dihydrocoumarin | rsc.org |

Mechanistic studies suggest that sterically less hindered Grignard reagents that are also strong nucleophiles, like methylmagnesium bromide, favor the kinetically controlled 1,2-addition. In contrast, bulkier reagents may favor the thermodynamically controlled 1,4-addition pathway. The electronic influence of the 4-chloro substituent in this compound is expected to play a significant role in directing these reactions.

Theoretical and Computational Studies on 4,8 Dichlorocoumarin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of molecules. rsdjournal.org These methods, based on the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties. rsdjournal.orgripublication.com

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. ripublication.comajol.info It allows for the optimization of molecular geometries to find the most stable arrangement of atoms and to explore the energy landscapes of chemical systems. informaticsjournals.co.inresearchgate.net DFT calculations have been employed to determine the structural parameters of coumarin (B35378) derivatives, including bond lengths and angles. ripublication.comresearchgate.net

For instance, the optimization of molecular structures using DFT, often with the B3LYP functional, provides insights into the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms. ripublication.cominformaticsjournals.co.in These computational approaches can also be used to generate theoretical spectroscopic data, such as FTIR spectra, which can be compared with experimental results for validation. ripublication.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's stability and reactivity. ajol.inforesearchgate.net

FMO analysis for coumarin derivatives helps in predicting their electronic behavior. ajol.info A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The distribution of these frontier orbitals across the molecule highlights the most probable sites for electrophilic and nucleophilic attack. informaticsjournals.co.in

Table 1: Key Parameters in FMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. numberanalytics.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. numberanalytics.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. researchgate.net |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms and identifying the high-energy transition states that govern the rates of chemical transformations. dalalinstitute.comnumberanalytics.com By mapping the potential energy surface of a reaction, researchers can follow the pathway from reactants to products, identifying intermediate structures and the energetic barriers that must be overcome. pressbooks.pubresearchgate.net

These computational methods can be applied to various reaction types, including addition, carbonylation, and ring-opening reactions. researchgate.net Understanding the transition state geometry is crucial, as it represents the point of highest energy along the reaction coordinate and is a key determinant of the reaction's feasibility and speed. dalalinstitute.comnumberanalytics.com For instance, in ligand substitution reactions, the mechanism can proceed through either a dissociative or an associative pathway, each with a distinct transition state structure. uwimona.edu.jm

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a larger molecule, typically a protein (target). chemrj.orgopenaccessjournals.com These methods are instrumental in drug discovery and understanding biological processes at the molecular level. openaccessjournals.comsarpublication.com

Investigation of Binding Affinities and Molecular Recognition

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. chemrj.orgopenaccessjournals.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity. chemrj.org High binding affinity suggests a strong interaction between the ligand and the target. nih.govnih.gov

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. keaipublishing.comnih.gov The study of these interactions is crucial for understanding how ligands recognize their target binding sites. nih.govcaltech.edu Factors influencing molecular recognition include shape complementarity, hydrogen bonding, and hydrophobic interactions between the ligand and the receptor. sarpublication.com Computational studies can analyze these interactions in detail, providing insights into the determinants of binding specificity. mdpi.com

Table 2: Key Concepts in Molecular Docking

| Concept | Description |

|---|---|

| Ligand | A small molecule that binds to a larger target molecule. sarpublication.com |

| Target | A larger molecule, typically a protein, to which a ligand binds. chemrj.org |

| Binding Affinity | The strength of the interaction between a ligand and its target. openaccessjournals.com |

| Scoring Function | A mathematical function used to predict the binding affinity. chemrj.org |

Exploration of Molecular Interactions and Biological Activities of 4,8 Dichlorocoumarin Analogues: Mechanistic Focus

Enzyme Inhibition Studies of 4,8-Dichlorocoumarin Derivatives: Mechanistic Insights

Derivatives of the coumarin (B35378) scaffold have been extensively studied for their ability to inhibit a wide range of enzymes, providing critical insights into their potential therapeutic applications. While research specifically isolating this compound is detailed in subsequent sections, the broader family of coumarin derivatives has demonstrated significant inhibitory action against several key enzymes.

Studies on 4-hydroxycoumarin (B602359) derivatives have revealed their potential as enzyme inhibitors. For instance, certain derivatives have shown inhibitory activity against carbonic anhydrase-II, with IC50 values recorded at 263 µM and 456 µM for specific compounds. scielo.brscielo.br In contrast, these same series of derivatives showed no significant anti-urease activity. scielo.br Other novel coumarin derivatives, however, have been identified as potent urease inhibitors, with IC50 values as low as 0.322 µM, making them promising candidates for addressing conditions like kidney stones and ulcers. nih.gov

Furthermore, the coumarin structure has been identified as a versatile scaffold for targeting glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in diseases such as Alzheimer's, type II diabetes, and cancer. nih.gov Certain coumarin derivatives have been shown to inhibit GSK-3β with IC50 values ranging from 1.224 µM to 6.875 µM. nih.gov Molecular docking simulations suggest that these compounds interact with key amino acid residues like Lys85 and Ser203 within the enzyme's active site. nih.gov

Coumarin derivatives have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in neurotransmitter metabolism. Structure-activity relationship (SAR) studies have shown that substitutions on the coumarin ring significantly influence inhibitory activity and selectivity. scienceopen.com For example, phenyl substitution can greatly affect MAO inhibitory action, and the presence of a benzyloxy group at the C-7 position tends to enhance inhibition of MAO-B. scienceopen.com

Table 1: Enzyme Inhibition by Coumarin Derivatives

Receptor Binding Profiling of this compound Scaffolds: Molecular Recognition

The this compound scaffold has been specifically identified in the context of receptor binding, particularly as an antagonist for integrin receptors. Integrins are a class of cell surface glycoproteins that mediate cell adhesion and are involved in various biological processes, including tumor metastasis, osteoporosis, and angiogenesis. google.com

A key finding involves (RS)-4-Amino-6,8-dichlorocoumarin, which has been prepared as a hydrochloride salt for use in developing antagonists of the αvβ3 integrin, also known as the vitronectin receptor. google.com The αvβ3 integrin plays a significant role in several pathological conditions, such as solid tumor growth, retinopathy, and rheumatoid arthritis. google.com Antagonists of this receptor are considered a therapeutic approach for treating neoplasia by impeding tumor metastasis. google.com The development of selective antagonists for αvβ3 is beneficial as it may avoid the bleeding side-effects associated with non-selective integrin antagonists that also affect the αIIbβ3 integrin. google.com

Scaffolding proteins are crucial in cellular signaling, as they assemble various proteins into complexes to ensure efficient and specific signal transduction. nih.gov A receptor can itself act as a scaffold, presenting multiple docking sites upon activation. nih.gov The this compound structure serves as a foundational scaffold from which derivatives are synthesized to achieve specific receptor binding profiles. This molecular recognition is critical for the compound's mechanism of action, allowing it to interfere with specific biological pathways.

Table 2: Receptor Binding Profile of a this compound Derivative

Investigation of Cellular Pathway Modulation by this compound: Signaling Cascade Analysis

The biological activity of this compound and its analogues is rooted in their ability to modulate specific cellular signaling pathways. This modulation often occurs as a direct consequence of the enzyme inhibition or receptor binding activities discussed previously.

The antagonism of the αvβ3 integrin by a this compound derivative directly implies an interference with the tumor cell metastatic pathway. google.com This pathway involves a three-step process of tumor cell attachment to the extracellular matrix, proteolytic dissolution of the matrix, and subsequent cell movement. google.com By blocking the αvβ3 receptor, these compounds can inhibit the initial attachment step, thereby impeding metastasis. google.com

Similarly, the inhibition of GSK-3β by coumarin derivatives points to the modulation of signaling cascades central to diseases like Alzheimer's and diabetes. nih.gov GSK-3 is a key regulator in many cellular processes, and its inhibition can affect pathways related to glycogen metabolism and cellular proliferation. nih.gov

Furthermore, the ubiquitin-proteasome pathway (UPP), a critical process for regulating key proteins and degrading abnormal ones, is another potential target. google.com Defects in the UPP are linked to a variety of diseases, and molecules that can modulate this pathway are of significant therapeutic interest. google.com The complement system, a component of the innate immune system, is another complex signaling cascade. uq.edu.au Its activation is a cascading series of protein cleavages, and its modulation can have profound effects on inflammation and host defense. uq.edu.au While direct modulation of the UPP or the complement system by this compound is not explicitly detailed in the provided research, the diverse reactivity of the coumarin scaffold suggests this as a potential area for future investigation.

Inhibition of Jun NH2-terminal kinases (JNKs) has been shown to suppress the growth of head and neck squamous cell carcinoma by affecting cell cycle progression and angiogenesis. aacrjournals.org This occurs through the suppression of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) production. aacrjournals.org

Mechanistic Studies of Antimicrobial Activity of this compound Conjugates

Coumarin derivatives are well-documented for their antimicrobial properties against a range of pathogens. The mechanism of action often involves the disruption of bacterial cellular integrity and function. The introduction of halogen substituents, such as chlorine, onto the coumarin ring has been shown to contribute significantly to this antimicrobial activity. nih.gov

Mechanistic studies on coumarins have revealed that they can induce cell membrane lysis in bacteria like Ralstonia solanacearum. frontiersin.org The antibacterial activity is often related to the polarity of the substituents on the benzene (B151609) ring. frontiersin.org For example, 7-methoxycoumarin (B196161) has been shown to destroy the bacterial cell membrane, suppress biofilm formation, and inhibit virulence-associated genes. frontiersin.org

Studies on 4-hydroxycoumarin derivatives have demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. scielo.brnih.gov For instance, a derivative with chlorine at position C7 showed good activity against S. aureus with an inhibition zone of 23.0 mm. nih.gov Another compound, 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin), exhibited a strong effect against S. aureus with an inhibition zone of 34.5 mm. nih.gov However, these compounds generally show weaker or no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov

The development of coumarin-based antibiotic hybrids has yielded compounds with potent antibacterial effects. mdpi.com Structure-activity relationship (SAR) studies of these hybrids indicate that the presence of electron-withdrawing groups, such as chloro and bromo, can result in moderate to significant activity against Gram-positive strains. mdpi.com

Table 3: Antimicrobial Activity of Coumarin Derivatives

Bioassay Development and Validation for this compound Research

The investigation of this compound and its analogues relies heavily on the use of robust and validated bioassays. A bioassay is a procedure that quantifies a biological process, making it essential in the early stages of drug development to identify compounds with a high likelihood of being effective treatments. nih.gov These assays can be either cell-free (biochemical) or cell-based. nih.gov

Key qualities required for any bioassay include reproducibility, reliability, and biological relevance. nih.gov The development process is complex, involving the selection of an appropriate platform, method design, data analysis, and validation to ensure the assay meets regulatory standards. veedalifesciences.com Bioassays generate signals—such as absorbance, fluorescence, or luminescence—that can be measured quantitatively. nih.gov These signals often produce either a linear or a sigmoidal (S-shaped) dose-response curve, which is fundamental for determining the potency of a compound. veedalifesciences.com

In the context of coumarin research, specific bioassays are employed to determine biological activity. For example:

Enzyme Inhibition Assays: The ADP-Glo™ Kinase Assay has been used to measure the activity of GSK-3β and quantify the inhibitory effect of coumarin derivatives. nih.gov

Antimicrobial Susceptibility Testing: Diffusion methods (measuring zones of inhibition) and dilution methods (determining Minimum Inhibitory Concentration or MIC) are standard for assessing antibacterial and antifungal activity. nih.gov

Cell Viability Assays: The MTT assay is commonly used to assess the cytotoxicity of compounds on cancer cell lines. This assay measures the metabolic activity of viable cells. researchgate.net

The validation of these bioassays involves several stages, including pre-study validation (identification and design), in-study validation (development and production), and cross-validation when transferring the method. veedalifesciences.com The use of high-throughput screening (HTS) technologies allows for the rapid screening of large libraries of compounds, accelerating the discovery of new therapeutic agents. nih.gov

Table 4: List of Mentioned Compounds

Advanced Materials Science Applications of 4,8 Dichlorocoumarin and Its Derivatives

Photophysical Properties of 4,8-Dichlorocoumarin for Optical Materials Research

The electronic and optical properties of coumarin (B35378) derivatives can be finely tuned by introducing various substituents onto the main coumarin framework. nih.govresearchgate.net The presence and position of electron-donating or electron-withdrawing groups significantly alter the molecule's absorption and emission characteristics. researchgate.net In this compound, the chlorine atoms act as electron-withdrawing groups, influencing the intramolecular charge transfer (ICT) effects that are largely responsible for the photoluminescent properties of coumarins. nih.gov

Coumarin compounds are a significant class of fluorophores utilized in a wide range of applications, from fluorescent probes to organic light-emitting diodes (OLEDs), due to their high quantum yields and tunable emission spectra. nih.govnih.gov The fluorescence of coumarins is based on an intramolecular charge transfer from the electron-donating group to the lactone carbonyl group, which acts as an electron acceptor. nih.gov Modifications at positions 4 and 8 are noted as a less common but viable strategy for tuning these properties. rsc.org

The photophysical properties of coumarin derivatives are highly dependent on their molecular structure and the surrounding environment, such as solvent polarity. informaticsjournals.co.in While specific quantitative data for this compound is not extensively detailed in the provided results, the general principles of coumarin fluorescence apply. The chlorine substituents are expected to influence the energy levels of the frontier molecular orbitals, thereby affecting the absorption (λ_abs) and emission (λ_em) wavelengths, Stokes shift, and fluorescence quantum yield (Φ_F). For instance, studies on other coumarin derivatives show that strategic substitution can lead to high quantum yields, with some derivatives reaching values above 80%. nih.gov The investigation of these properties is crucial for the rational design of new optical materials. informaticsjournals.co.in

Table 1: General Photophysical Properties of Substituted Coumarins This table illustrates typical data obtained in fluorescence and luminescence studies of coumarin derivatives. Specific values for this compound would require targeted experimental measurement.

| Property | Description | Typical Range for Coumarins | Reference |

| λmaxAbs | Wavelength of maximum light absorption. | 295–428 nm | nih.gov |

| ε (M-1 cm-1) | Molar extinction coefficient, a measure of how strongly a substance absorbs light. | Can reach > 50,000 | researchgate.net |

| λmaxEm | Wavelength of maximum light emission. | Varies with substitution and solvent. | nih.gov |

| Stokes Shift (cm-1) | The difference in energy between the maximum of absorption and the maximum of emission. | Varies widely. | nih.gov |

| ΦF (Quantum Yield) | The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. | <0.1 to >0.9 | nih.govresearchgate.net |

Luminescence studies involve the measurement of light emitted from a substance. For assays, the choice of measurement plate is critical; white plates are used to maximize the signal in luminescent assays by reflecting light, while black plates are preferred for fluorescence to reduce background and crosstalk. promega.com

Photosensitizers (PS) are molecules that, upon light absorption, can generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂). nih.govossila.com This process is central to applications like photodynamic therapy (PDT) and photocatalysis. nih.govfrontiersin.org The mechanism involves the photosensitizer absorbing a photon, which elevates it from its ground state to an excited singlet state. ossila.com It then undergoes intersystem crossing (ISC) to a longer-lived excited triplet state. nih.gov This triplet-state photosensitizer can then transfer its energy to ground-state triplet oxygen (³O₂), producing highly reactive singlet oxygen. nih.govmdpi.com This is known as a Type II photoprocess. nih.govossila.com

Coumarin derivatives are among the various chromophores investigated as photosensitizers. researchgate.net The efficiency of a photosensitizer is determined by its ability to populate the triplet state and the quantum yield of singlet oxygen generation (ΦΔ). While not all coumarins are efficient photosensitizers, their structure can be modified to enhance this property. The introduction of heavy atoms, such as chlorine or bromine, is a known strategy to promote intersystem crossing and increase the yield of the triplet state, which is a prerequisite for efficient singlet oxygen generation. Therefore, the dichloro-substitution in this compound suggests a potential for photosensitizing activity. Some studies have shown that conjugates of dyes with silicon nanocrystals can produce singlet oxygen with quantum yields up to 27%. frontiersin.org

Polymer Chemistry: Incorporation of this compound into Polymeric Scaffolds

The incorporation of functional molecules into polymer structures is a powerful method to create advanced materials with tailored properties. creative-biostructure.comepfl.ch Coumarin moieties have been incorporated into polymers to act as nonreactive pendants for electro-optical applications or as reactive groups for photocrosslinking. nih.gov The process of creating polymers from monomers can occur through various mechanisms, including chain-growth and step-growth polymerization. msu.edu

The this compound molecule offers a scaffold that can be integrated into polymeric materials. The chlorine atoms on the coumarin ring are reactive sites that can participate in substitution reactions, allowing the coumarin unit to be chemically bonded to a polymer backbone or to act as a monomer in a polymerization reaction. researchgate.net For instance, the reaction of dichlorocoumarins with other reagents can lead to the formation of new polymeric structures. researchgate.net

The integration of such chromophores can impart new functionalities to the resulting polymer, such as fluorescence, photo-responsiveness, or altered mechanical and thermal properties. nih.govepfl.ch For example, the incorporation of lignin, another natural polymer, into a vinyl ester resin was shown to increase the molecular weight and improve the tensile strength and glass transition temperature of the resulting copolymer. epfl.ch Similarly, incorporating this compound into polymer chains could be a strategy to develop new photoactive or fluorescent polymeric materials for specialized applications.

Methods for incorporating molecules into polymer scaffolds include:

Copolymerization: The functional monomer (e.g., a derivative of this compound) is polymerized with one or more other comonomers.

Post-polymerization modification: A pre-existing polymer with reactive side groups is functionalized with the this compound moiety.

These strategies allow for the creation of a wide array of functional materials, including films, fibers, and hydrogels, where the specific properties of the coumarin derivative are expressed on a macroscopic scale. nih.gov

Sensor Development Utilizing this compound as a Sensing Moiety

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. ul.ie Coumarin derivatives are widely used as fluorophores in the design of these sensors due to their excellent photophysical properties and the sensitivity of their emission to the local environment. rsc.orgresearchgate.net The general design of a fluorescent sensor involves linking a fluorophore (the signaling unit) to a receptor (the recognition or binding unit) that selectively interacts with the target analyte.

The this compound scaffold can serve as a precursor for such sensors. The chlorine atoms provide reactive handles for introducing a specific receptor unit. While modifications at the 3 and 7 positions of the coumarin ring are more common for creating fluorescent probes, the 4 and 8 positions offer alternative sites for functionalization. rsc.org Upon binding of the analyte to the receptor, a photophysical process such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT) is modulated, leading to a detectable change in fluorescence intensity or color. rsc.org

For example, coumarin-based probes have been developed for the detection of various species, including metal ions like Cu²⁺ and Al³⁺, as well as reactive oxygen species such as the hydroxyl radical. semanticscholar.orgnih.govrsc.org The development of a sensor based on this compound would involve a synthetic strategy to replace one or both chlorine atoms with a moiety that has a high affinity for the target analyte. This approach could lead to novel sensors with unique selectivity and sensitivity profiles.

Fluorescent Probes and Dyes Derived from this compound for Research Applications

Fluorescent probes and dyes are indispensable tools in many areas of scientific research, including biochemistry and cell biology, for applications like bioimaging and cellular staining. nih.gov Coumarins are a prominent class of compounds used to build these probes. rsc.org A fluorescent probe is a compound that can be used to visualize specific targets, such as proteins or organelles, within a biological system.

The synthesis of new dyes and probes often involves modifying a core fluorophore to tune its properties or introduce functionality. This compound can be considered a useful building block for creating novel fluorescent dyes. The reactivity of its chlorine atoms allows for the attachment of various functional groups through nucleophilic substitution reactions. This can be used to:

Tune Photophysical Properties: Attaching electron-donating or-accepting groups can shift the absorption and emission wavelengths, potentially creating dyes that emit in different parts of the spectrum. nih.gov

Improve Solubility and Biocompatibility: Adding polar or charged groups can enhance water solubility, which is crucial for biological applications.

Introduce Targeting Moieties: Linking the dye to a molecule that binds to a specific biological target (e.g., an antibody or a small molecule ligand) creates a targeted fluorescent probe.

For example, fluorescent probes have been developed from coumarin-chalcone platforms for detecting hydrogen sulfide (B99878) in living cells. mdpi.com Another study describes a coumarin-based probe for detecting hydroxyl radicals. nih.gov By leveraging the this compound scaffold, researchers can explore new synthetic routes to develop a diverse library of fluorescent dyes and probes for a wide array of research applications.

Applications in Advanced Organic Electronic Materials Research

Organic electronics is a field that utilizes organic materials, such as small molecules and polymers, to create electronic devices like organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). ossila.comtie.ro These materials offer advantages such as mechanical flexibility, low-cost processing, and tunable properties through molecular design. ossila.com

Materials used in organic electronics are typically classified as semiconductors, conductors, or dielectrics. tie.ro Organic semiconductors are characterized by conjugated π-systems that allow for the transport of charge carriers. ossila.com The performance of these materials is highly dependent on their molecular structure and solid-state packing.

Coumarin derivatives, with their conjugated structure and strong fluorescence, are attractive candidates for use in organic electronic devices, particularly as emissive materials in OLEDs. nih.govmdpi.com In an OLED, an organic emissive layer is sandwiched between charge-transporting layers. When a voltage is applied, electrons and holes are injected into the emissive layer, where they combine to form excitons that decay radiatively, producing light. The color and efficiency of the OLED depend on the properties of the emissive material.

This compound and its derivatives could be investigated for these applications. The electron-withdrawing nature of the chlorine atoms and the inherent photophysical properties of the coumarin core could be harnessed to design:

Emissive Dopants for OLEDs: The coumarin derivative could be doped into a host material to serve as the light-emitting center.

Building Blocks for Organic Semiconductors: The this compound unit could be incorporated into larger conjugated molecules or polymers designed for charge transport. sigmaaldrich.com The electronic properties could be tuned by replacing the chlorine atoms with other functional groups to optimize performance for p-type (hole-transporting) or n-type (electron-transporting) materials.

The ability to pattern these organic materials is also crucial for device fabrication. diva-portal.org The development of new organic electronic materials based on scaffolds like this compound contributes to the broader effort to create next-generation flexible and printed electronics. diva-portal.org

Analytical Methodologies for Research on 4,8 Dichlorocoumarin

Chromatographic Techniques for Separation and Purification in Academic Research

Chromatographic methods are fundamental in the isolation and purification of 4,8-dichlorocoumarin from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of coumarin (B35378) derivatives due to its high resolution and sensitivity. biomedpharmajournal.org The development of a robust HPLC method is a systematic process that involves several key stages, including method scouting, optimization, and validation. thermofisher.com

The initial step in method development is to define the analytical objectives, such as whether the analysis is for qualitative or quantitative purposes, and to understand the physicochemical properties of this compound, including its polarity and solubility. mastelf.comdrawellanalytical.com This knowledge guides the selection of the appropriate column and mobile phase. For non-polar to moderately polar compounds like many coumarin derivatives, reversed-phase columns (e.g., C18) are a common starting point. mastelf.com

Method scouting involves screening various combinations of columns and mobile phases to find the best conditions for separation. thermofisher.com This often begins with a broad gradient elution, for instance, from a low to a high percentage of organic solvent over a set period, to determine the approximate retention time of the analyte. mastelf.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). asianjpr.com The pH of the mobile phase can also be adjusted with buffers to optimize peak shape and resolution. mastelf.com

Once initial separation is achieved, the method is optimized by fine-tuning parameters such as the gradient profile, flow rate, and column temperature to achieve the best possible resolution, speed, and reproducibility. thermofisher.comdrawellanalytical.com For complex mixtures, gradient elution is often preferred to effectively separate compounds with a wide range of polarities. drawellanalytical.com The purity of the separated this compound can be confirmed by HPLC analysis. researchgate.net

Table 1: Key Stages in HPLC Method Development

| Stage | Description | Key Considerations |

| Method Scouting | Initial screening of various column and mobile phase conditions. thermofisher.com | Analyte properties (polarity, solubility), column chemistry (e.g., C18), mobile phase composition (e.g., water/acetonitrile), initial gradient run. thermofisher.commastelf.comdrawellanalytical.com |

| Method Optimization | Fine-tuning of chromatographic parameters to improve separation. thermofisher.com | Gradient shape, flow rate, column temperature, mobile phase pH. thermofisher.commastelf.comdrawellanalytical.com |

| Method Validation | Formal process to verify that the method is suitable for its intended purpose. thermofisher.com | Accuracy, precision, linearity, limits of detection (LOD) and quantification (LOQ). ejgm.co.uk |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some coumarins can be analyzed directly, others may require derivatization to increase their volatility. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.govnih.gov

In the context of halogenated compounds, GC provides excellent separation. epa.gov The selection of the appropriate GC column is critical for resolving complex mixtures. Fused-silica capillary columns with different stationary phases are commonly used to achieve the desired selectivity. epa.gov For instance, a study on the analysis of chlorinated hydrocarbons utilized dual columns with different polarities to enhance separation. epa.gov

The GC-MS method has been successfully applied to the simultaneous quantitative determination of various simple and furocoumarins. nih.gov This involves extracting the analytes, purifying them using techniques like solid-phase extraction (SPE), and then analyzing them by GC-MS in selected-ion monitoring (SIM) mode for enhanced sensitivity. nih.gov This approach allows for the detection of compounds at very low concentrations. nih.gov The characterization of halogenated coumarin analogues has been successfully completed using GC-MS analysis. nih.gov

Advanced Spectroscopic Characterization Methods in Academic Research

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the molecular structure of organic compounds. measurlabs.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the this compound molecule.

In a typical ¹H NMR spectrum, the chemical shifts, integration of signals, and spin-spin splitting patterns provide detailed information about the number and connectivity of protons in the molecule. libretexts.org For coumarin derivatives, specific proton signals can be assigned to their respective positions on the coumarin core. researchgate.net Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. rsc.org

For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.netmdpi.com COSY spectra show correlations between coupled protons, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. researchgate.net This wealth of information allows for the complete and unambiguous assignment of the entire molecular structure. researchgate.netmdpi.com The chemical shifts are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.netsigmaaldrich.com

Mass Spectrometry (MS) and Tandem MS for Molecular Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. neu.edu.tr In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). neu.edu.tr High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of the compound. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. neu.edu.tr The molecular ion peak (M+) corresponds to the mass of the intact molecule. neu.edu.tr For compounds containing chlorine, the isotopic pattern of the molecular ion peak is characteristic, showing an M+2 peak due to the presence of the ³⁷Cl isotope. neu.edu.tr The relative abundance of these isotopic peaks can help determine the number of chlorine atoms in the molecule. neu.edu.tr

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. uab.eduunt.edu This technique provides detailed structural information by revealing the connectivity of different fragments within the molecule. unt.edu The fragmentation of coumarins often involves the characteristic loss of small, stable neutral molecules like carbon monoxide (CO). savemyexams.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. cam.ac.uk The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms can be determined. cam.ac.uk

The crystal structure reveals not only the molecular geometry but also the intermolecular interactions that govern the packing of molecules in the crystal lattice. mdpi.commdpi.com These can include hydrogen bonds and other non-covalent interactions. mdpi.com The results of an X-ray crystal structure analysis are typically presented in a table that includes crystal data and structure refinement parameters, such as the unit cell dimensions, space group, and final R-indices. rsc.org

Purity Assessment and Quantification Techniques in Laboratory Synthesis

The evaluation of purity and the precise quantification of this compound following its laboratory synthesis are critical steps to ensure the compound's identity and quality for subsequent use. A combination of chromatographic and spectroscopic methods is typically employed. The choice of method depends on the nature of potential impurities and the required level of accuracy.

Standard procedures for assessing chemical purity involve a range of analytical tests. moravek.com For coumarin derivatives, techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and UV/Vis spectroscopy are commonly used to confirm the synthesized structures. academie-sciences.fr Recrystallization is a fundamental technique used to purify the crude product before spectroscopic analysis. academie-sciences.fr

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for purity assessment. These methods separate the target compound from impurities, allowing for quantification. In HPLC, a reversed-phase column (like a C18) is often used with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol or acetonitrile. Detection is typically achieved using a UV detector set to a wavelength where the coumarin nucleus exhibits strong absorbance. The purity is determined by comparing the peak area of this compound to the total area of all observed peaks.

Spectroscopic Techniques: Quantitative ¹H NMR (qHNMR) has emerged as a valuable method for purity assessment without the need for an identical reference standard of the analyte. nih.gov This technique relies on the principle that the signal intensity of a nucleus is directly proportional to the number of nuclei generating that signal. nih.gov By integrating the signals of this compound and comparing them to a certified internal standard with a known concentration, the absolute purity of the synthesized compound can be determined. nih.gov This approach provides a molar-based purity value and can identify and quantify impurities if their structures are known. nih.gov

Other Methods: Melting point determination is a simple yet effective method for a preliminary purity check. Pure crystalline compounds have a sharp and specific melting point, whereas the presence of impurities typically causes a depression and broadening of the melting point range. moravek.com

Below is a table summarizing the common techniques for purity assessment and quantification.

| Technique | Principle of Operation | Information Provided | Typical Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Provides relative purity based on peak area (%). Can quantify against a standard. | Separation from starting materials, by-products, and other impurities from the synthesis. |

| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Determines the presence of volatile impurities and provides relative purity. | Analysis of volatile or semi-volatile impurities that may be present after synthesis. |

| Quantitative ¹H NMR (qHNMR) | Signal intensity is directly proportional to the number of protons. Comparison with an internal standard of known purity and concentration. nih.gov | Provides absolute purity on a molar basis (mol%). Can identify and quantify specific impurities. nih.gov | Accurate purity determination of the final, isolated product. |

| Melting Point Analysis | A pure substance melts at a specific, sharp temperature. Impurities lower and broaden the melting range. moravek.com | A preliminary indication of purity. A sharp melting point suggests high purity. moravek.com | Quick quality control check of the crystalline solid product after synthesis and purification. |

| FT-IR Spectroscopy | Absorption of infrared radiation causes molecular vibrations at specific frequencies corresponding to functional groups. | Confirms the presence of key functional groups (e.g., C=O, C-Cl, aromatic C=C) and the overall structure. academie-sciences.fr | Structural confirmation of the synthesized compound. |

Advanced Techniques for Molecular Characterization in Complex Matrices

Identifying and quantifying this compound in complex matrices, such as environmental samples, biological fluids, or cellular lysates, requires highly sensitive and selective analytical techniques. Complex matrices are defined as mixtures that necessitate specific pre-treatment for cleaning and concentrating analytes before analysis. mdpi.com Advanced hyphenated techniques, particularly those coupling chromatography with mass spectrometry, are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a robust technique for the analysis of volatile and semi-volatile compounds in complex mixtures. researchgate.net For the analysis of this compound, the sample would first undergo an extraction step, for instance, using solid-phase extraction (SPE), to isolate the analyte from the matrix components. mdpi.com The extracted sample is then injected into the GC, where the compound is separated from other co-extracted substances based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, which provides two critical pieces of information: the retention time (from the GC) and the mass spectrum (from the MS). The mass spectrum, showing the molecular ion and characteristic fragmentation pattern of this compound, serves as a highly specific fingerprint for its unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It is often the method of choice for analyzing coumarins in various matrices. researchgate.net Similar to GC/MS, a sample preparation step is typically required. The LC system separates this compound from the matrix, and the eluent is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS), such as Fourier-transform mass spectrometry (FT-MS), can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte and further increasing the confidence in its identification, even in highly complex mixtures. chemrxiv.org For instance, 3,4-Dichlorocoumarin has been used as a component in lysis buffers for cell studies, and its detection within that complex biological matrix would necessitate such advanced techniques. aacrjournals.org

The table below compares these advanced analytical techniques for the characterization of this compound in complex environments.

| Technique | Principle of Operation | Advantages for Complex Matrices | Example Application |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separates volatile compounds via GC, followed by ionization and mass analysis via MS. researchgate.net | High chromatographic resolution, extensive and standardized mass spectral libraries for identification. | Detection of this compound as a potential organic pollutant in water samples after pre-concentration. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in the liquid phase via LC, followed by ionization and mass analysis via MS. | Applicable to non-volatile and thermally unstable compounds. High sensitivity and selectivity. researchgate.net | Quantifying this compound in a biological fluid or cell extract. |

| High-Resolution Mass Spectrometry (HRMS) | Employs analyzers like FT-MS to measure mass-to-charge ratios with very high accuracy. chemrxiv.org | Provides unambiguous molecular formula assignment, enabling confident identification in matrices with thousands of compounds. chemrxiv.org | Differentiating this compound from other co-eluting isobaric compounds in a complex environmental or biological sample. |

Future Directions and Emerging Research Avenues for 4,8 Dichlorocoumarin

Development of Novel and Sustainable Synthetic Routes

The future of 4,8-dichlorocoumarin synthesis lies in the development of environmentally benign and efficient methodologies. Green chemistry principles are increasingly being applied to the synthesis of coumarin (B35378) derivatives, and these approaches can be adapted and optimized for the production of this compound. eurekaselect.comresearchgate.net

Key areas for future research in the synthesis of this compound include:

Catalyst Development: The exploration of novel catalysts, including nanocatalysts, biocatalysts, and reusable solid acid catalysts, can lead to higher yields, improved selectivity, and milder reaction conditions.

Alternative Energy Sources: The use of microwave irradiation, ultrasound, and mechanochemical methods can significantly reduce reaction times and energy consumption compared to conventional heating methods. eurekaselect.comresearchgate.netrsc.org

Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical step towards sustainable synthesis. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a fundamental principle of green chemistry that should be applied to this compound synthesis. tsijournals.com

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Dichlorocoumarins

| Feature | Conventional Synthesis | Potential Green Synthesis |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Reusable solid acids, nanocatalysts, biocatalysts |

| Solvent | Volatile organic solvents | Water, ionic liquids, deep eutectic solvents, solvent-free |

| Energy Source | Conventional heating | Microwave, ultrasound, mechanochemistry |

| Byproducts | Often significant, potentially hazardous | Minimized through high atom economy reactions |

| Reaction Time | Often lengthy | Can be significantly reduced |

Exploration of Interdisciplinary Applications Beyond Current Scope